molecular formula C16H11N3O3S B14674406 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 35778-69-9

5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14674406
CAS No.: 35778-69-9
M. Wt: 325.3 g/mol
InChI Key: JBSIGGYLLBCHMU-UHFFFAOYSA-N
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Description

5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrimidinediones This compound is characterized by the presence of a hydroxyimino group, diphenyl groups, and a sulfanylidenedihydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2,4(1H,3H)-pyrimidinediones with appropriate reagents. One common method includes the reaction of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at temperatures ranging from 50°C to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidinediones, depending on the specific reaction and reagents used.

Scientific Research Applications

5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxyimino)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of hydroxyimino, diphenyl, and sulfanylidenedihydro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

35778-69-9

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

6-hydroxy-5-nitroso-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-14-13(17-22)15(21)19(12-9-5-2-6-10-12)16(23)18(14)11-7-3-1-4-8-11/h1-10,20H

InChI Key

JBSIGGYLLBCHMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=S)C3=CC=CC=C3)N=O)O

Origin of Product

United States

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